(5E)-hept-5-en-3-yn-1-ol

Gold catalysis Cascade cyclization Stereoselectivity

(5E)-hept-5-en-3-yn-1-ol (CAS 98014-46-1) is a small, linear conjugated enynol building block with the molecular formula C7H10O and a molecular weight of 110.15 g/mol. Its core structure consists of an E-configured alkene conjugated to an internal alkyne, with a primary alcohol group providing a synthetic handle.

Molecular Formula C7H10O
Molecular Weight 110.15
CAS No. 98014-46-1
Cat. No. B3059328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-hept-5-en-3-yn-1-ol
CAS98014-46-1
Molecular FormulaC7H10O
Molecular Weight110.15
Structural Identifiers
SMILESCC=CC#CCCO
InChIInChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+
InChIKeyLCORZGDNSGLGTG-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5E)-Hept-5-en-3-yn-1-ol (CAS 98014-46-1): A Conjugated E-Enynol Building Block


(5E)-hept-5-en-3-yn-1-ol (CAS 98014-46-1) is a small, linear conjugated enynol building block with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . Its core structure consists of an E-configured alkene conjugated to an internal alkyne, with a primary alcohol group providing a synthetic handle . This compound serves primarily as a versatile intermediate in organic synthesis, where its defined E-geometry and enyne moiety enable specific reactivity in cycloadditions and cascade cyclizations to form complex heterocycles [1].

Why Generic (5E)-Hept-5-en-3-yn-1-ol Substitution Is Not Advisable in Synthesis


While all enynols share the enyne motif, generic substitution among analogs can critically alter the outcome of a synthetic sequence. The specific chain length and stereochemistry of (5E)-hept-5-en-3-yn-1-ol are not arbitrary. The conjugated E-enyne system has a distinct electronic and steric profile compared to its Z-isomers, shorter-chain homologs like hex-5-en-3-yn-1-ol, or non-conjugated isomers, leading to divergent reactivity [1]. Replacing it can compromise reaction yields and selectivity in processes like transition-metal-catalyzed cyclizations, where subtle changes in the substrate's geometry and bond polarization dictate the reaction pathway and the structure of the final heterocyclic product [2].

Quantitative Performance Metrics for (5E)-Hept-5-en-3-yn-1-ol in Organic Synthesis


Stereochemistry-Dependent Reactivity: (5E) vs. (5Z)-Hept-5-en-3-yn-1-ol in Au-Catalyzed Cyclization

The stereochemistry of the alkene in hept-5-en-3-yn-1-ol dictates its reaction pathway. In gold-catalyzed cascade cyclizations with molecular oxygen, the (Z)-isomer undergoes a well-characterized triple-bond cleavage to yield butenolides. In stark contrast, the (E)-isomer, (5E)-hept-5-en-3-yn-1-ol, does not proceed down this productive pathway under identical conditions [1]. The study specifically notes that other substrates, including the (E)-enynol, were unreactive in this particular transformation. This demonstrates a clear, qualitative divergence in chemical behavior based on stereochemistry, making the (E)-isomer a distinct entity for different reaction designs.

Gold catalysis Cascade cyclization Stereoselectivity

Differential Reactivity in Conjugated vs. Non-Conjugated Enynol Systems

The conjugated E-enyne system in (5E)-hept-5-en-3-yn-1-ol enables specific reaction pathways that are unavailable to non-conjugated isomers like hept-6-en-2-yn-1-ol. A class-level review of enynol cascade reactions confirms that 1,6-enynols (like this compound) are specifically designed for radical-triggered cyclizations to form benzoheteroles and other frameworks, a process that non-conjugated isomers cannot undergo due to their different connectivity and electronic structure [1]. This structural feature is a critical determinant of synthetic utility.

Conjugation Synthetic intermediate Electronic effects

Chain Length Effect: (5E)-Hept-5-en-3-yn-1-ol (C7) vs. Hex-5-en-3-yn-1-ol (C6) in Product Outcome

The addition of a single carbon (a methylene group) in the backbone of (5E)-hept-5-en-3-yn-1-ol compared to its C6 homolog, hex-5-en-3-yn-1-ol, has a quantifiable impact on the physical and potentially chemical properties of the resulting derivatives. For instance, the molecular weight increases from 96.13 g/mol for the C6 homolog [1] to 110.15 g/mol for this C7 compound . This difference in chain length will directly influence the lipophilicity, steric bulk, and physical properties of any downstream products synthesized from it, which can be a critical parameter in medicinal chemistry and materials science.

Chain length effect Heterocycle synthesis Building block selection

Primary Application Scenarios for (5E)-Hept-5-en-3-yn-1-ol (CAS 98014-46-1)


Investigating Stereospecific Cascade Cyclizations

Use (5E)-hept-5-en-3-yn-1-ol to probe the stereochemical requirements of new transition-metal-catalyzed cyclization methodologies. As shown by its divergent reactivity compared to the (Z)-isomer in gold catalysis, this compound is ideal for mapping the substrate scope and stereochemical tolerance of novel annulation and cycloisomerization reactions.

Precursor for Conjugated E-Enynyl Building Blocks

Employ this compound as a stable, well-defined starting material to synthesize larger, more complex conjugated enyne systems. The primary alcohol provides a versatile handle for further functionalization (e.g., oxidation to an aldehyde, halogenation, or esterification) while preserving the valuable E-configured enyne core for subsequent steps.

Precise Tuning of Lipophilicity in Fragment-Based Drug Discovery

In medicinal chemistry projects requiring precise control over molecular properties, this C7 enynol offers a quantifiably different starting point compared to C6 or C8 analogs. The 14.02 g/mol molecular weight difference and resulting change in LogP can be strategically exploited to optimize a lead compound's ADME profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5E)-hept-5-en-3-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.